N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide
Description
N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide is a pyrazole-based compound featuring a tetrahydropyran (oxane) substituent at the pyrazole’s 1-position and a propiolamide group at the 4-position. Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.25 g/mol.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-[1-(oxan-2-yl)pyrazol-4-yl]prop-2-ynamide |
InChI |
InChI=1S/C11H13N3O2/c1-2-10(15)13-9-7-12-14(8-9)11-5-3-4-6-16-11/h1,7-8,11H,3-6H2,(H,13,15) |
InChI Key |
ZOJNVDNGJZUIJD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NC1=CN(N=C1)C2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide typically involves a multi-step process. One common method includes the reaction of oxane derivatives with pyrazole intermediates under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Observations
Propiolamide introduces a reactive alkyne, absent in acetyl or thiadiazole derivatives, enabling orthogonal reactivity for bioconjugation or targeted drug design.
Biological Activity: ’s 1,3,4-thiadiazole-pyrazole hybrids exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans . The nitro and thiadiazole groups likely contribute to microbial membrane disruption. Encorafenib, a kinase inhibitor, leverages bulky substituents (e.g., sulfonamide, pyrimidine) for selective BRAF kinase targeting .
Molecular Weight and Complexity :
- The target compound’s low molecular weight (219 Da ) contrasts with encorafenib’s 540 Da , indicating suitability for different applications (e.g., fragment-based drug discovery vs. targeted therapy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
